molecular formula C10H10FNO B2510882 3-(2-Fluoro-4-methoxyphenyl)propanenitrile CAS No. 1803727-00-5

3-(2-Fluoro-4-methoxyphenyl)propanenitrile

Cat. No.: B2510882
CAS No.: 1803727-00-5
M. Wt: 179.194
InChI Key: SDJKAWBLMBKEKQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)propanenitrile (CAS: 1803727-00-5) is a nitrile-containing aromatic compound with a fluorine atom at the ortho-position and a methoxy group at the para-position on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where nitriles serve as precursors for carboxylic acids, amides, or heterocycles . Its molecular formula is C₁₀H₉FNO, with a calculated molecular weight of 178.18 g/mol. The electron-donating methoxy and electron-withdrawing fluoro substituents create a unique electronic profile, influencing reactivity and interactions in synthetic pathways.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJKAWBLMBKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of reagents and solvents may also be tailored to minimize environmental impact and enhance process efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting substituents, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Purity Key Properties/Applications References
3-(2-Fluoro-4-methoxyphenyl)propanenitrile 2-Fluoro, 4-methoxy 178.18 (calculated) Nitrile 95% Intermediate in drug synthesis
3-(2-Fluoro-4-methoxyphenyl)propanoic acid 2-Fluoro, 4-methoxy 194.18 (calculated) Carboxylic acid 98% Metabolite or precursor for esters
2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile 4-Methoxy, 3-oxo 193.17 β-Ketonitrile Tech Reactivity in condensation reactions
3-(4-Hydroxy-3-methylphenyl)propanenitrile 4-Hydroxy, 3-methyl 161.20 (calculated) Nitrile, Hydroxyl 95% Enhanced polarity for solubility
3-[(2-Fluorophenyl)sulfonyl]propanenitrile 2-Fluoro, sulfonyl 213.23 Sulfonyl, Nitrile - Electron-withdrawing effects
Key Observations:
  • Nitrile vs. Carboxylic Acid : The carboxylic acid derivative (194.18 g/mol) is more polar than the nitrile, enabling salt formation or hydrogen bonding, which is critical in drug bioavailability .
  • β-Ketonitrile (193.17 g/mol) : The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), unlike the parent nitrile .
  • Hydroxyl and Methyl Substituents : The hydroxyl group in 3-(4-Hydroxy-3-methylphenyl)propanenitrile enhances solubility in aqueous systems, while the methyl group adds lipophilicity .
  • Sulfonyl Group (213.23 g/mol) : The sulfonyl moiety strongly withdraws electrons, altering aromatic ring reactivity compared to methoxy/fluoro combinations .

Biological Activity

3-(2-Fluoro-4-methoxyphenyl)propanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 3-(2-Fluoro-4-methoxyphenyl)propanenitrile
  • CAS Number : 1803727-00-5
  • Molecular Formula : C12H12FNO
  • Molecular Weight : 205.23 g/mol

The biological activity of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, particularly those involved in cell signaling pathways. This interaction can modulate cellular functions such as growth, differentiation, and apoptosis .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Influence on Cellular Pathways : The compound affects several cellular processes, including gene expression and signal transduction, which can lead to significant changes in cellular metabolism.

Anticancer Properties

Recent studies have explored the anticancer potential of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it was found to be effective against human farnesyltransferase and tubulin polymerization, making it a candidate for dual inhibition strategies in cancer therapy .
  • Case Study : In a study involving human leukemia cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against hematological malignancies .

Anti-inflammatory and Antiviral Activities

In addition to its anticancer properties, 3-(2-Fluoro-4-methoxyphenyl)propanenitrile has shown promise in anti-inflammatory and antiviral applications:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial for treating inflammatory diseases.
  • Research Findings : Preliminary data indicate that it can reduce viral replication in vitro, highlighting its potential as an antiviral agent.

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

PathwayEffect
ApoptosisInduces apoptotic signaling
Cell Cycle RegulationAlters progression through cell cycle phases
Metabolic FluxModulates enzyme activity affecting metabolism
Signal TransductionImpacts pathways related to growth factors

Dosage and Toxicity

The biological effects of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile are dose-dependent:

  • Lower Doses : Associated with therapeutic effects such as reduced tumor growth and anti-inflammatory responses.
  • Higher Doses : May lead to toxicity and adverse effects, necessitating careful dosage optimization in clinical applications.

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